molecular formula C11H11ClN2O2 B1423599 1-(2-Chloropyridine-3-carbonyl)-4-piperidinone CAS No. 1159822-97-5

1-(2-Chloropyridine-3-carbonyl)-4-piperidinone

Cat. No. B1423599
M. Wt: 238.67 g/mol
InChI Key: BTMMSBFUPRAWRX-UHFFFAOYSA-N
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Description

1-(2-Chloropyridine-3-carbonyl)-4-piperidinone (CPCP) is an organic compound with a wide range of applications in the pharmaceutical, biotechnological, and biomedical fields. It is a highly versatile compound that can be used in a variety of ways, from synthesizing new drugs to studying the effects of biological systems on the body.

Scientific Research Applications

Synthesis and Crystallography

  • The synthesis of complex compounds featuring chloropyridine and piperidinone units often involves innovative methodologies, including the use of Lewis acids to promote Michael additions under solvent-free conditions, highlighting the significance of these chemical structures in organic synthesis (Bartoli et al., 2005).
  • Crystallographic analysis of compounds related to 1-(2-Chloropyridine-3-carbonyl)-4-piperidinone often reveals intricate molecular conformations and hydrogen bonding patterns, which are crucial for understanding their structural properties and potential interactions in biological systems (P. Parthiban et al., 2008).

Biological Activity

  • Compounds with chloropyridine and piperidinone motifs have been evaluated for various biological activities, including fungicidal and antiviral effects, demonstrating their potential utility in developing new therapeutic agents (Li et al., 2015).
  • The exploration of heterocyclic compounds incorporating piperidinone units for cholinesterase inhibitory activity suggests their applicability in designing treatments for neurodegenerative disorders, such as Alzheimer's disease (Sulunay Parlar, 2019).

properties

IUPAC Name

1-(2-chloropyridine-3-carbonyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c12-10-9(2-1-5-13-10)11(16)14-6-3-8(15)4-7-14/h1-2,5H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMMSBFUPRAWRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679460
Record name 1-(2-Chloropyridine-3-carbonyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloropyridine-3-carbonyl)-4-piperidinone

CAS RN

1159822-97-5
Record name 1-(2-Chloropyridine-3-carbonyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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